
4-(((2-Thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(((2-Thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxylic acid” is a compound that belongs to the class of quinazolinone derivatives . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Synthesis Analysis
Quinazolin-4 (3H)-one, a core structure of the compound, can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is also known as the Niementowski reaction .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the available resources, quinazolinone derivatives in general have been known to exhibit a diverse set of biological activities such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV and anti-analgesic .Scientific Research Applications
Anticonvulsant and Antimicrobial Activities
- Anticonvulsant and Antimicrobial Uses : Research has shown that derivatives of 2-thioxoquinazolin-4(3H)-ones, which include compounds structurally related to 4-(((2-Thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxylic acid, have potential applications in treating convulsions and microbial infections. Notably, certain derivatives demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi and showed potent anticonvulsant effects (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Synthesis and Chemical Studies
- Synthesis Techniques : There has been significant work on developing efficient synthesis methods for compounds in the thioxoquinazolinone family. These methods often involve reactions with various amines and demonstrate the chemical versatility of these compounds (Ivachtchenko, Kovalenko, & Drushlyak, 2003).
Potential in Antibacterial Applications
- Antibacterial Potential : Research indicates that certain derivatives of 2-thioxoquinazolinones exhibit significant antibacterial activity. This suggests potential applications in developing new antibacterial agents or treatments (Osarumwense, 2022).
Biological Evaluation for Medicinal Chemistry
- Medicinal Chemistry and Biological Evaluation : Derivatives of thioxoquinazolinones have been evaluated for various biological activities. These evaluations are crucial for understanding the potential medicinal applications of these compounds, including their efficacy in various therapeutic areas (Yernale & Bennikallu Hire Mathada, 2014).
Structural Analysis and Characterization
- Structural Characterization : Detailed structural analyses of thioxoquinazolinone derivatives, including crystallographic studies, have been conducted. These studies provide insights into the molecular structure and properties of these compounds, which are essential for their potential applications in scientific research (Kovalenko et al., 2019).
Mechanism of Action
Target of Action
The primary target of the compound 4-(((2-Thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxylic acid is Candida albicans dihydrofolate reductase (C. albicans DHFR) . This enzyme plays a crucial role in the synthesis of nucleotides and thus, DNA replication. By targeting this enzyme, the compound can effectively inhibit the growth of the Candida albicans fungus .
Mode of Action
The compound this compound interacts with its target, C. albicans DHFR, by binding to the active site of the enzyme . This binding inhibits the enzyme’s function, thereby preventing the synthesis of nucleotides necessary for DNA replication .
Biochemical Pathways
The compound this compound affects the folic acid pathway . This pathway is responsible for the synthesis of nucleotides, which are essential for DNA replication. By inhibiting the DHFR enzyme, the compound disrupts this pathway, leading to a halt in DNA replication and thus, the growth of the fungus .
Pharmacokinetics
albicans DHFR suggests that it can reach its target effectively
Result of Action
As a result of its action, this compound inhibits the growth of Candida albicans by disrupting its DNA replication process . This makes the compound a promising candidate for further studies in finding the lead structure for antimicrobial activity .
Properties
IUPAC Name |
4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-15(21)11-7-5-10(6-8-11)9-17-14-12-3-1-2-4-13(12)18-16(22)19-14/h1-4,10-11H,5-9H2,(H,20,21)(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAPHQMKDCGFOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
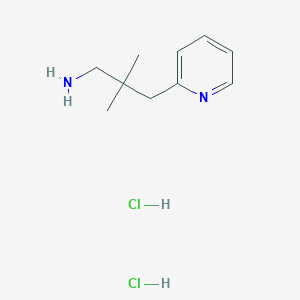
![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2631890.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2631891.png)
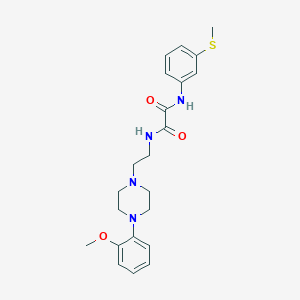

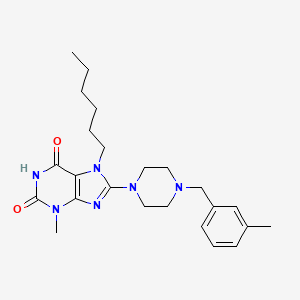
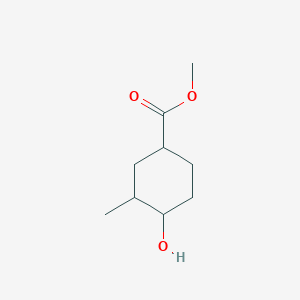
![7-(2-chlorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2631903.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B2631904.png)
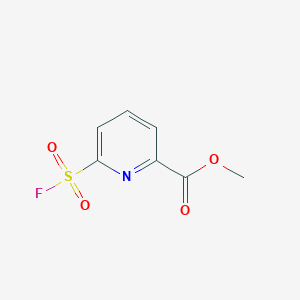
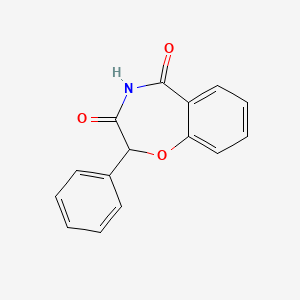
![(E)-3,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2631909.png)
![1-[2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2631910.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)propanamide](/img/structure/B2631912.png)
